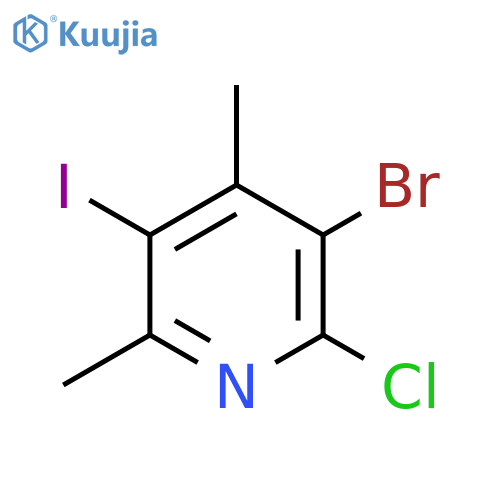Cas no 1823885-22-8 (3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine)

3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine
-
- インチ: 1S/C7H6BrClIN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3
- InChIKey: KSQDFPGWFBUCHD-UHFFFAOYSA-N
- ほほえんだ: IC1C(C)=NC(=C(C=1C)Br)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 146
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 12.9
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196533-1g |
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine |
1823885-22-8 | 95% | 1g |
$948.70 | 2023-09-02 |
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine 関連文献
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridineに関する追加情報
Introduction to 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (CAS No. 1823885-22-8)
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (CAS No. 1823885-22-8) is a versatile and highly functionalized pyridine derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique halogen substitution pattern, which imparts a range of valuable properties and reactivity profiles. The presence of bromine, chlorine, and iodine atoms on the pyridine ring provides multiple handles for further chemical modification, making it an attractive starting material for the synthesis of complex molecules and pharmaceutical intermediates.
The molecular structure of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine consists of a pyridine ring substituted with bromine at the 3-position, chlorine at the 2-position, iodine at the 5-position, and methyl groups at the 4 and 6 positions. This specific arrangement of substituents not only influences the electronic properties of the molecule but also affects its solubility, stability, and reactivity. The combination of these substituents makes it a valuable building block for the synthesis of a wide range of compounds with diverse applications.
In recent years, there has been a growing interest in the use of halogenated pyridines in medicinal chemistry due to their potential as intermediates in the synthesis of biologically active compounds. For instance, 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine has been utilized in the development of novel anticancer agents and antiviral drugs. The halogen substituents can be readily converted into other functional groups through various chemical transformations, such as cross-coupling reactions and nucleophilic substitutions. These reactions enable the synthesis of complex molecules with tailored biological activities.
One notable application of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine is in the synthesis of heterocyclic compounds with potential therapeutic applications. For example, researchers have used this compound as a key intermediate in the synthesis of pyrido[2,3-d]pyrimidines, which are known for their antitumor and antiviral properties. The versatility of this compound lies in its ability to undergo selective functionalization at different positions on the pyridine ring, allowing for the fine-tuning of molecular properties to achieve desired biological effects.
In addition to its applications in medicinal chemistry, 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine has also found use in materials science. The presence of multiple halogen substituents makes it an excellent precursor for the preparation of organometallic complexes and coordination polymers. These materials often exhibit unique optical and electronic properties, making them suitable for applications in optoelectronics and catalysis. For instance, organometallic complexes derived from this compound have been used as catalysts in various organic transformations, demonstrating high activity and selectivity.
The synthetic accessibility of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine has been extensively studied. Several efficient synthetic routes have been developed to prepare this compound from readily available starting materials. One common approach involves the sequential introduction of halogen substituents onto a pyridine scaffold through electrophilic aromatic substitution reactions followed by methylation steps. These synthetic methods have been optimized to achieve high yields and purity levels, making it feasible to produce this compound on a large scale for industrial applications.
The physical properties of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine, such as its melting point (110°C) and boiling point (300°C), are influenced by its molecular structure. The presence of multiple halogen atoms increases its molecular weight and polarity, which can affect its solubility in various solvents. Understanding these properties is crucial for optimizing its use in different chemical processes and applications.
In conclusion, 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (CAS No. 1823885-22-8) is a highly functionalized pyridine derivative with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique halogen substitution pattern provides multiple handles for further chemical modification, making it an invaluable building block for the synthesis of complex molecules with diverse biological activities and material properties. Ongoing research continues to explore new applications and synthetic methods for this compound, further solidifying its importance in modern chemistry.
1823885-22-8 (3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine) 関連製品
- 2227815-00-9(2-[(dimethylamino)methyl]-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol)
- 1807273-91-1(Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate)
- 306730-29-0(2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol)
- 53535-88-9(4-tert-butyl-2-methoxybenzaldehyde)
- 2580240-07-7(1-benzyl-5-{(benzyloxy)carbonylamino}-1H-imidazole-4-carboxylic acid)
- 2229479-32-5(5-1-(aminomethyl)cyclopentylthiophene-2-carbonitrile)
- 23204-68-4(MORPHOLINE, 2,3-DIPHENYL-, (2R-CIS)-)
- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)
- 1168139-44-3((R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride)
- 1379873-51-4(methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate)




